![molecular formula C23H23NO7 B2402022 (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1428382-34-6](/img/structure/B2402022.png)
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H23NO7 and its molecular weight is 425.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by various research findings.
Molecular Formula and Weight
- Molecular Formula : C18H19N1O5
- Molecular Weight : 341.4 g/mol
Structural Features
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the trimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole structure can exhibit significant anticancer properties. A study on related benzodioxole derivatives found that they inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins .
Case Study: In Vitro Anticancer Activity
In a comparative study of benzodioxole derivatives against various cancer cell lines, the compound exhibited an IC50 value of approximately 6.2 µM against colon carcinoma HCT-116 cells, demonstrating notable efficacy .
Antidiabetic Potential
Another area of interest is the compound's potential as an antidiabetic agent. Similar benzodioxole derivatives have shown promise as α-amylase inhibitors:
- Inhibition Studies : A derivative from the same family displayed an IC50 value of 2.57 µg/mL against α-amylase, indicating strong inhibitory activity .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. The structural components allow for interactions with inflammatory mediators, potentially reducing cytokine production.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's biological activity. The following features have been identified as significant:
- Benzo[d][1,3]dioxole Moiety : Essential for binding to biological targets.
- Trimethoxyphenyl Group : Enhances hydrophobic interactions and receptor affinity.
- But-2-yn-1-yl Linker : Contributes to structural rigidity and spatial orientation necessary for activity.
Structural Feature | Contribution to Activity |
---|---|
Benzo[d][1,3]dioxole | Critical for anticancer activity |
Trimethoxyphenyl | Increases lipophilicity and receptor binding |
But-2-yn-1-yl | Provides rigidity and spatial orientation |
Recent Studies
Recent investigations into similar compounds have provided insights into their pharmacological profiles:
- Antidiabetic Activity : Compounds exhibiting α-amylase inhibition are being explored for their potential in managing diabetes .
- Anticancer Mechanisms : Studies have linked specific structural modifications to enhanced anticancer efficacy, emphasizing the importance of functional groups in drug design .
Future Directions
Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of the compound in living organisms.
- Mechanistic Insights : Further elucidation of the pathways involved in its biological activities.
Eigenschaften
IUPAC Name |
(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-26-20-12-16(13-21(27-2)23(20)28-3)6-9-22(25)24-10-4-5-11-29-17-7-8-18-19(14-17)31-15-30-18/h6-9,12-14H,10-11,15H2,1-3H3,(H,24,25)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWYNBMCBYPVAD-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.